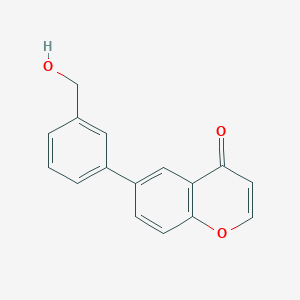![molecular formula C14H14N2O2 B11867438 Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate CAS No. 26862-71-5](/img/structure/B11867438.png)
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoline core with an ethyl ester group at the 2-position, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which involves cyclization and oxidation . Another approach is the thermal electrocyclization method, which includes a sequence of reactions such as the Suzuki–Miyaura reaction, deprotection of the nitrogen atom, and hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium, can enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, especially at the nitrogen atom, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as acetylcholinesterase and protein kinases, leading to various biological effects. The compound can also interfere with signal transduction pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways, which are involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and is being studied for its antileishmanial activity.
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory activity, this compound shares a similar pyrroloquinoline core.
Uniqueness
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its ethyl ester group, which enhances its chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
26862-71-5 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
ethyl 1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-11-7-10-5-3-4-6-12(10)15-13(11)9-16/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
DPNXOZFTZHIWAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC2=CC3=CC=CC=C3N=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)












